4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole
Overview
Description
4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C8H12ClNOS and its molecular weight is 205.71 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole is a member of the thiazole family, which has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a chloromethyl group and an ethoxyethyl moiety. The presence of these functional groups is critical for its biological activity, influencing its interaction with biological targets.
Biological Activity Overview
The biological activities of thiazole derivatives, including this compound, have been extensively studied. Key findings include:
- Anticancer Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, similar compounds exhibit IC50 values as low as 5.36 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some thiazoles inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), leading to induced apoptosis and cell cycle arrest .
Antiproliferative Effects
A study evaluating the antiproliferative effects of various thiazole derivatives found that those with electron-withdrawing groups (like chlorine) exhibited enhanced activity. For instance:
- The compound's IC50 against MCF-7 cells was reported at 5.36 µM .
- Another derivative showed an IC50 of 3.21 µM when modified with a furoyl moiety .
Case Studies
- MCF-7 Cell Line Study : In a comparative study on several thiazole derivatives:
- HepG2 Cell Line Study : Thiazole derivatives were also tested against HepG2 liver cancer cells:
Antimicrobial Activity
Thiazoles are not only recognized for their anticancer properties but also for their antimicrobial activities:
- A review highlighted that certain thiazole derivatives possess significant antibacterial properties against strains like Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 1.0 to 61.2 μM .
Summary Table of Biological Activities
Activity Type | Target Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 5.36 | Induction of apoptosis, VEGFR-2 inhibition |
Anticancer | HepG2 | Not specified | Selective cytotoxicity over normal cells |
Antimicrobial | Mycobacterium tuberculosis | 1.0 - 61.2 | Inhibition of key metabolic pathways |
Properties
IUPAC Name |
4-(chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNOS/c1-3-11-6(2)8-10-7(4-9)5-12-8/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFHOWIYRLZKQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.